1,3-Bis(isocyanomethyl)benzene

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,3-Bis(isocyanomethyl)benzene is typically synthesized through the liquid phase reaction of m-xylylenediamine with phosgene. due to the highly toxic nature of phosgene, alternative green synthesis methods are being explored. One such method involves the reaction of m-xylylenediamine with bis(trichloromethyl) carbonate. The optimal conditions for this reaction include a molar ratio of m-xylylenediamine to bis(trichloromethyl) carbonate of 1.2:1.0, a reaction temperature of 125°C, and a reaction time of 8 hours. Under these conditions, the yield of this compound can reach up to 83.35% .

Industrial Production Methods: The industrial production of this compound primarily relies on the phosgene-based method due to its efficiency and scalability. the development of non-phosgene green synthesis processes is gaining traction to reduce environmental and health risks associated with phosgene .

Analyse Chemischer Reaktionen

Types of Reactions: 1,3-Bis(isocyanomethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

Amines: Reacts with primary and secondary amines to form ureas.

Alcohols: Reacts with alcohols to form urethanes.

Catalysts: Often requires catalysts such as triethylamine to facilitate reactions.

Major Products:

Ureas: Formed from the reaction with amines.

Urethanes: Formed from the reaction with alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Safety

1,3-Bis(isocyanomethyl)benzene has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 188.18 g/mol

- Boiling Point : 88-90 °C at 0.02 mmHg

- Density : 1.202 g/mL at 20 °C

- Flash Point : 42 °C

The compound is classified as moderately toxic with significant irritant properties. It poses risks such as skin burns and respiratory sensitization, making proper handling essential in industrial applications .

Polyurethane Production

This compound is predominantly used in the synthesis of polyurethanes. These polymers are known for their durability and versatility, finding applications in:

- Elastomers : Used in flexible and rigid foams.

- Coatings : Employed in protective coatings for various surfaces.

- Adhesives : Utilized in strong bonding agents for construction and automotive industries.

The compound's ability to form cross-linked structures enhances the mechanical properties of the resulting materials .

Specialty Coatings

The compound is integral to developing specialty coatings that require specific performance characteristics such as:

- Chemical Resistance : Suitable for environments exposed to harsh chemicals.

- Weather Resistance : Ideal for outdoor applications where UV stability is crucial.

These coatings are widely used in automotive, aerospace, and marine industries .

Optical Polymer Composites

Recent studies have highlighted the potential of this compound in optical polymer composites. These composites exhibit high transparency and excellent mechanical properties, making them suitable for applications in:

- Optical Devices : Lenses and light guides.

- Display Technologies : Screens and panels that require clarity and durability .

Case Study 1: Automotive Coatings

A study conducted on automotive coatings demonstrated that incorporating this compound significantly improved scratch resistance and adhesion properties compared to traditional coatings. The enhanced performance was attributed to the cross-linking density achieved through the isocyanate functionality .

Case Study 2: Adhesive Formulations

In adhesive formulations, the inclusion of m-xylylene diisocyanate resulted in adhesives with superior bonding strength and thermal stability. This was particularly beneficial for structural applications where durability under stress is critical .

Research Findings

Recent research indicates that the hydrolysis of this compound results in 1,3-benzenedimethanamine, which has been assessed for genotoxicity. The findings suggest that both the parent compound and its hydrolysis product do not pose significant genotoxic risks when used within regulated limits .

Wirkmechanismus

The mechanism of action of 1,3-Bis(isocyanomethyl)benzene involves its high reactivity towards nucleophiles. The compound’s isocyanate groups react with nucleophiles such as amines and alcohols to form stable urea and urethane linkages. This reactivity is harnessed in the production of polymers and coatings, where the formation of these linkages imparts desirable mechanical and chemical properties to the final products .

Vergleich Mit ähnlichen Verbindungen

1,4-Bis(isocyanomethyl)benzene: Similar in structure but with isocyanate groups positioned at the 1,4-positions on the benzene ring.

Toluene diisocyanate: Contains two isocyanate groups attached to a toluene ring.

Uniqueness: 1,3-Bis(isocyanomethyl)benzene is unique due to its specific positioning of isocyanate groups at the 1,3-positions on the benzene ring, which imparts distinct reactivity and performance characteristics compared to its isomers and other diisocyanates .

Biologische Aktivität

1,3-Bis(isocyanomethyl)benzene, also known as 1,3-bis(isocyanatomethyl)benzene or BMDI, is a compound with significant industrial applications, particularly in the synthesis of polyurethanes and coatings. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article explores the biological activity of BMDI, focusing on its toxicity, genotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

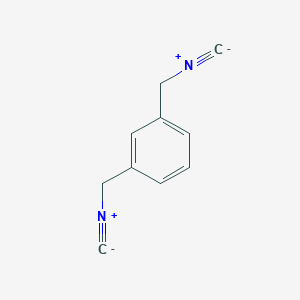

This compound is characterized by its two isocyanate groups attached to a benzene ring. The chemical structure can be represented as follows:

This structure contributes to its reactivity and interactions with biological systems.

Toxicity and Genotoxicity

Recent studies have evaluated the toxicity of BMDI through various in vitro and in vivo assays. The European Food Safety Authority (EFSA) conducted tests that indicated BMDI is non-genotoxic in vivo. In their assessment, they performed three in vitro genotoxicity tests and an in vivo micronucleus assay in rats, concluding that BMDI does not raise concerns for genotoxicity when used as a co-monomer in food contact materials .

| Test Type | Result |

|---|---|

| In vitro genotoxicity tests | Negative |

| In vivo micronucleus assay | Negative |

The primary mechanism through which BMDI exerts its biological effects is through the formation of adducts with nucleophilic sites in biomolecules. This reactivity can lead to cellular damage under certain conditions. The hydrolysis of BMDI produces 1,3-benzenedimethanamine, which has been shown to have different biological effects compared to its parent compound .

Study on Cellular Effects

A study involving human cell lines demonstrated that exposure to BMDI resulted in cytotoxic effects at higher concentrations. The research indicated that while lower concentrations did not significantly impact cell viability, higher doses led to increased apoptosis rates. This suggests a dose-dependent relationship between BMDI exposure and cellular toxicity .

Environmental Impact Assessment

Research has also focused on the environmental implications of BMDI usage. A study highlighted that upon release into the environment, BMDI undergoes hydrolysis rapidly, leading to the formation of less harmful products. This property is crucial for assessing the long-term ecological risks associated with its use in industrial applications .

Therapeutic Potential

Although primarily recognized for its industrial applications, there is emerging interest in exploring the therapeutic potential of compounds derived from BMDI. Research indicates that derivatives may exhibit antimicrobial properties or serve as precursors for drug development due to their structural characteristics .

Eigenschaften

IUPAC Name |

1,3-bis(isocyanomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-11-7-9-4-3-5-10(6-9)8-12-2/h3-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNVJCISCHZVHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CC1=CC(=CC=C1)C[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70607949 | |

| Record name | 1,3-Bis(isocyanomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70607949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188540-42-3 | |

| Record name | 1,3-Bis(isocyanomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70607949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.